![molecular formula C16H23NO2 B12879710 1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one CAS No. 918830-50-9](/img/structure/B12879710.png)
1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. The presence of the chiral center in this compound makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone typically involves the cyclization of appropriate amino alcohols with ketones or aldehydes. One common method is the reaction of (S)-2-amino-2,4,4-trimethylpentan-3-ol with benzyl bromide under basic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Purification methods such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in binding specificity and activity. The oxazolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone: The enantiomer of the compound with different stereochemical properties.
1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)propanone: A homolog with a longer carbon chain.
1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)butanone: Another homolog with an even longer carbon chain.
Uniqueness
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone is unique due to its specific chiral center and the presence of the benzyl group, which can influence its reactivity and interactions in asymmetric synthesis and biological systems.
Propriétés
Numéro CAS |
918830-50-9 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-[(4S)-4-benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C16H23NO2/c1-12(18)17-14(11-13-9-7-6-8-10-13)15(2,3)19-16(17,4)5/h6-10,14H,11H2,1-5H3/t14-/m0/s1 |
Clé InChI |
MGJRMTCQZODDOH-AWEZNQCLSA-N |
SMILES isomérique |
CC(=O)N1[C@H](C(OC1(C)C)(C)C)CC2=CC=CC=C2 |
SMILES canonique |
CC(=O)N1C(C(OC1(C)C)(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
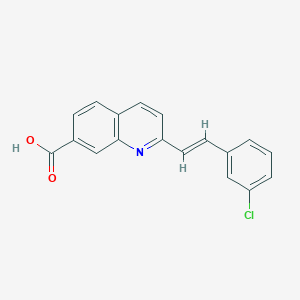
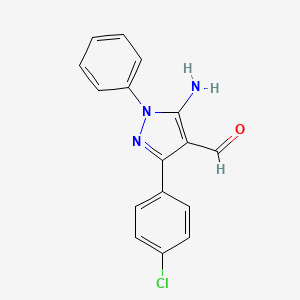

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)


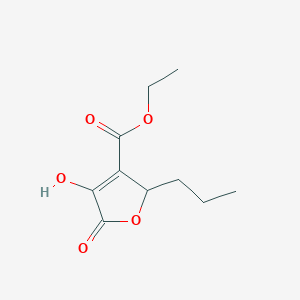
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
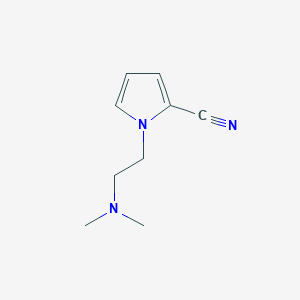

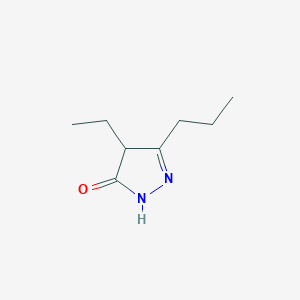
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
